molecular formula C15H14N2O3 B14797586 (E)-N'-(3-(furan-2-yl)acryloyl)-2-methylbenzohydrazide

(E)-N'-(3-(furan-2-yl)acryloyl)-2-methylbenzohydrazide

Katalognummer: B14797586
Molekulargewicht: 270.28 g/mol
InChI-Schlüssel: OKZKYYNRGXMAEH-CMDGGOBGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N’-(3-(furan-2-yl)acryloyl)-2-methylbenzohydrazide is an organic compound that features a furan ring, an acrylamide moiety, and a benzohydrazide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(3-(furan-2-yl)acryloyl)-2-methylbenzohydrazide typically involves the reaction of 3-(furan-2-yl)acryloyl chloride with 2-methylbenzohydrazide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for (E)-N’-(3-(furan-2-yl)acryloyl)-2-methylbenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N’-(3-(furan-2-yl)acryloyl)-2-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(E)-N’-(3-(furan-2-yl)acryloyl)-2-methylbenzohydrazide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (E)-N’-(3-(furan-2-yl)acryloyl)-2-methylbenzohydrazide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(E)-N’-(3-(furan-2-yl)acryloyl)-2-methylbenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C15H14N2O3

Molekulargewicht

270.28 g/mol

IUPAC-Name

N'-[(E)-3-(furan-2-yl)prop-2-enoyl]-2-methylbenzohydrazide

InChI

InChI=1S/C15H14N2O3/c1-11-5-2-3-7-13(11)15(19)17-16-14(18)9-8-12-6-4-10-20-12/h2-10H,1H3,(H,16,18)(H,17,19)/b9-8+

InChI-Schlüssel

OKZKYYNRGXMAEH-CMDGGOBGSA-N

Isomerische SMILES

CC1=CC=CC=C1C(=O)NNC(=O)/C=C/C2=CC=CO2

Kanonische SMILES

CC1=CC=CC=C1C(=O)NNC(=O)C=CC2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.